2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC14510554
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine -](/images/structure/VC14510554.png)
Specification
Molecular Formula | C11H13N3 |
---|---|
Molecular Weight | 187.24 g/mol |
IUPAC Name | 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14) |
Standard InChI Key | KOWVUSHBSAGCKE-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1C2=CC3=C(N2)N=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system comprising a pyrrole ring condensed with a pyridine ring, substituted at the 2-position with a pyrrolidine group. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.24 g/mol | |
IUPAC Name | 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine | |
Canonical SMILES | ||
InChIKey | KOWVUSHBSAGCKE-UHFFFAOYSA-N |
The dihydrochloride salt form () is commonly employed in pharmacological studies to improve aqueous solubility.
Synthetic Methodologies
Cross-Coupling Approaches
A prominent route involves sequential Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination (Figure 1) :
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C–C Bond Formation: A 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective coupling with aryl boronic acids.
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C–N Bond Formation: The chloropyridine moiety is aminated with secondary amines, requiring protective groups (e.g., SEM) to mask reactive sites.
Challenges include controlling regioselectivity and minimizing side reactions during deprotection. For instance, SEM group removal with HCl often releases formaldehyde, leading to tricyclic byproducts .
Cyclo-Condensation Strategies
Alternative methods employ 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., malononitrile) in acetic acid/HCl (Table 1) :
Starting Material | Reagent | Product | Yield (%) |
---|---|---|---|
2-Amino-pyrrole derivative | Malononitrile | 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 78 |
Ethyl cyanoacetate | Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 65 |
This method benefits from mild conditions but requires precise stoichiometry to avoid polymerization .
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Structural analogs show COX-2 inhibition () comparable to celecoxib, suggesting utility in inflammation-related disorders .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s core serves as a scaffold for CSF1R inhibitors, which are in preclinical trials for glioblastoma .
Antibacterial Agents
Pyrrolo[2,3-d]pyrimidine derivatives (synthesized from analogous intermediates) show MIC values of 4 µg/mL against S. aureus .
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